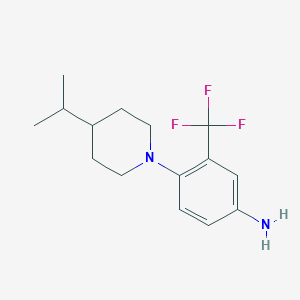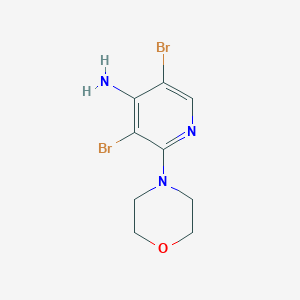
Fmoc-Sar-Sar-Sar-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fmoc-Sar-Sar-Sar-OH is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of sarcosine residues to a growing peptide chain anchored to a solid support. The Fmoc group is used to protect the N-terminus of the peptide chain during synthesis .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-Sar-Sar-Sar-OH primarily undergoes substitution reactions during peptide synthesis. The Fmoc group is removed using a base, typically piperidine, to expose the amine group for further coupling reactions .
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF)
Coupling Reactions: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF
Major Products Formed: The major products formed from these reactions are extended peptide chains with the desired sequence of sarcosine residues .
Applications De Recherche Scientifique
Fmoc-Sar-Sar-Sar-OH has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Fmoc-Sar-Sar-Sar-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the N-terminus of the peptide chain, preventing unwanted reactions during synthesis. Upon removal of the Fmoc group, the exposed amine group can participate in further coupling reactions to extend the peptide chain .
Comparaison Avec Des Composés Similaires
Fmoc-Sar-OH: A simpler version with a single sarcosine residue.
Fmoc-Sar-Sar-OH: Contains two sarcosine residues.
Uniqueness: Fmoc-Sar-Sar-Sar-OH is unique due to its composition of four sarcosine residues, making it suitable for the synthesis of longer peptide chains and more complex peptide structures .
Propriétés
Formule moléculaire |
C24H27N3O6 |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
2-[[2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C24H27N3O6/c1-25(12-21(28)26(2)14-23(30)31)22(29)13-27(3)24(32)33-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,30,31) |
Clé InChI |
SHCGFACGCNVYCW-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)N(C)CC(=O)O)C(=O)CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


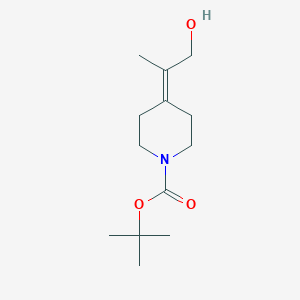
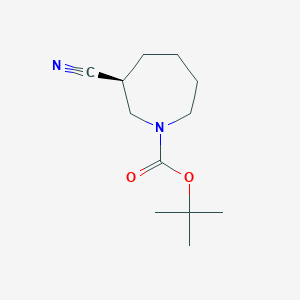
![6-Methylspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13910592.png)
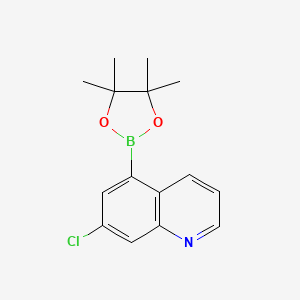

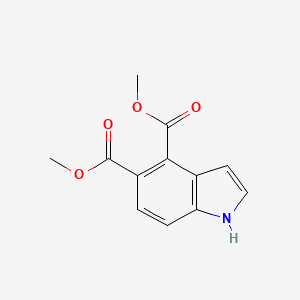
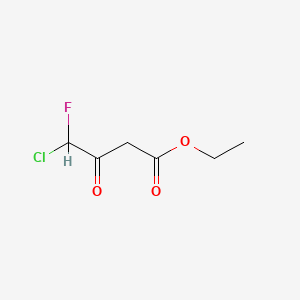
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[[(2S)-2-[[(2R)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]methylsulfanyl]hexanoyl-methylamino]propanoate](/img/structure/B13910615.png)
![2-{2-methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-benzotriazole](/img/structure/B13910619.png)
![(4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate](/img/structure/B13910625.png)
![(1R,3Z,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B13910629.png)
![(3R)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13910655.png)
